molecular formula C26H22BrClN2O3 B12475252 N-(4-bromo-2-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide

N-(4-bromo-2-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide

Cat. No.: B12475252
M. Wt: 525.8 g/mol
InChI Key: WAEUDQRNCXAMJE-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE is a complex organic compound with a unique structure that includes a bromine and chlorine-substituted phenyl group, a tetracyclic core, and a phenylpropanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the tetracyclic core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the bromine and chlorine-substituted phenyl group with the tetracyclic core under specific reaction conditions, such as refluxing in an organic solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring .

Scientific Research Applications

N-(4-BROMO-2-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H22BrClN2O3

Molecular Weight

525.8 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanamide

InChI

InChI=1S/C26H22BrClN2O3/c27-14-6-9-20(19(28)11-14)29-24(31)21(10-13-4-2-1-3-5-13)30-25(32)22-15-7-8-16(18-12-17(15)18)23(22)26(30)33/h1-9,11,15-18,21-23H,10,12H2,(H,29,31)

InChI Key

WAEUDQRNCXAMJE-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)NC6=C(C=C(C=C6)Br)Cl

Origin of Product

United States

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